5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide
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Overview
Description
“5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. The process may include:
Formation of the hexahydrophthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base like pyridine.
Final coupling reaction: The final product is obtained by coupling the intermediate with 4-ethylphenylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal chemistry: As a potential antimicrobial or anticancer agent.
Biological studies: To investigate its effects on cellular pathways.
Industrial applications: As a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may:
Target bacterial enzymes: Inhibiting their function and leading to bacterial cell death.
Interact with cellular pathways: Modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Structural complexity: The combination of the hexahydrophthalazinone core with the sulfonamide and methoxy groups makes it unique.
Its diverse functional groups suggest a wide range of applications in different scientific fields.
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-4-17-10-13-19(14-11-17)27-33(30,31)23-16-18(12-15-22(23)32-3)24-20-8-6-7-9-21(20)25(29)28(5-2)26-24/h10-16,27H,4-9H2,1-3H3 |
InChI Key |
YSYURWILENFFLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)CC)OC |
Origin of Product |
United States |
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